3-Methoxycinnamaldehyde

CAS No.: 56578-36-0

Cat. No.: VC3830870

Molecular Formula: C10H10O2

Molecular Weight: 162.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56578-36-0 |

|---|---|

| Molecular Formula | C10H10O2 |

| Molecular Weight | 162.18 g/mol |

| IUPAC Name | (E)-3-(3-methoxyphenyl)prop-2-enal |

| Standard InChI | InChI=1S/C10H10O2/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2-8H,1H3/b5-3+ |

| Standard InChI Key | XHYAQFCRAQUBTD-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1)C=CC=O |

| Canonical SMILES | COC1=CC=CC(=C1)C=CC=O |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

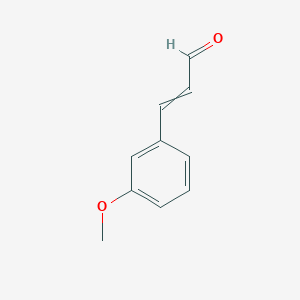

3-Methoxycinnamaldehyde (C₁₀H₁₀O₂) has a molecular weight of 162.19 g/mol and an IUPAC name of (2E)-3-(3-methoxyphenyl)prop-2-enal . The compound’s structure consists of a propenal backbone linked to a 3-methoxyphenyl group, with the double bond in the trans (E) configuration (Fig. 1).

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₀H₁₀O₂ | |

| Average mass | 162.19 g/mol | |

| Boiling point | 535.10 K (calc.) | |

| Melting point | 300.55 K (calc.) | |

| Vapor pressure (25°C) | 0.3155 Pa |

The methoxy group at the 3-position influences electronic distribution, affecting reactivity and intermolecular interactions .

Synthesis and Industrial Production

Aldol Condensation Methodology

A patented synthesis route involves aldol condensation between 3-methoxybenzaldehyde and acetaldehyde under basic conditions . Key steps include:

-

Reagent preparation: Mixing 3-methoxybenzaldehyde with aqueous sodium hydroxide.

-

Reaction: Adding acetaldehyde dropwise at 5–25°C for 12–24 hours.

-

Purification: Crystallization from methanol yields >95% pure product .

Table 2: Optimized Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 5–25°C |

| Time | 12–24 hours |

| Yield | 57–95% |

| Purity | ≥95% |

This method avoids hazardous catalysts, aligning with green chemistry principles .

Physicochemical and Thermodynamic Properties

Thermodynamic Stability

Calculations using the Joback method reveal critical thermodynamic parameters:

Table 3: Thermodynamic Data

| Property | Value Range | Conditions |

|---|---|---|

| Heat capacity (Cₚ,gas) | 282.74–346.28 J/mol·K | 535.10–753.45 K |

| Viscosity (η) | 0.0001937–0.0017915 Pa·s | 300.55–535.10 K |

These properties inform industrial handling, such as distillation and storage .

Spectroscopic Characterization

Vibrational and Electronic Spectra

-

FT-IR: Strong absorption bands at 1,680 cm⁻¹ (C=O stretch) and 1,250 cm⁻¹ (C-O-C asymmetric stretch) .

-

NMR:

Mass spectrometry (EI) shows a base peak at m/z 162 (M⁺), with fragmentation patterns confirming the aldehyde and methoxy groups .

| Compound | IC₅₀ (NO inhibition) | Target Pathway |

|---|---|---|

| 3-Methoxycinnamaldehyde | Not reported | N/A |

| 4-Hydroxy-3-methoxy | 55 µM | PKCθ/NF-κB |

| o-Methoxy | 35 µM | MAP kinase |

These findings suggest that methoxy positioning critically influences bioactivity, warranting further study of the 3-methoxy variant.

| Parameter | Recommendation |

|---|---|

| Personal protective equipment | Gloves, goggles |

| Ventilation | Fume hood required |

| Storage | Cool, dry environment |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume